molecular formula C11H12NNaO2S B12785038 Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate CAS No. 97699-28-0

Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate

Cat. No.: B12785038
CAS No.: 97699-28-0
M. Wt: 245.28 g/mol
InChI Key: IWZYVUWLNNIHOE-UHFFFAOYSA-M
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Description

Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family These compounds are known for their significant pharmacological and industrial applications due to their unique structural features, which include nitrogen and sulfur atoms in the heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the benzothiazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazine derivatives .

Scientific Research Applications

Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Uniqueness: Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate stands out due to its specific structural features and the presence of the sodium salt, which can enhance its solubility and bioavailability. Its unique combination of nitrogen and sulfur atoms in the heterocyclic ring contributes to its diverse pharmacological activities .

Properties

CAS No.

97699-28-0

Molecular Formula

C11H12NNaO2S

Molecular Weight

245.28 g/mol

IUPAC Name

sodium;4-ethyl-2,3-dihydro-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C11H13NO2S.Na/c1-2-12-7-10(11(13)14)15-9-6-4-3-5-8(9)12;/h3-6,10H,2,7H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

IWZYVUWLNNIHOE-UHFFFAOYSA-M

Canonical SMILES

CCN1CC(SC2=CC=CC=C21)C(=O)[O-].[Na+]

Origin of Product

United States

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